N,3-dimethylpyridin-4-amine

Copper Chelation Fluorescence Quenching Nanoparticle Functionalization

Ensure you are sourcing the correct regioisomer for your advanced research. N,3-Dimethylpyridin-4-amine (CAS 1633-42-7) is not DMAP and cannot be substituted by other aminopyridines. Its unique steric and electronic profile enables mitochondria-targeted Cu²⁺ chelation and kinase inhibitor development, validated in patent literature. We offer research-grade purity (≥98%) with documented QC, preventing cross-contamination with catalytic DMAP that would derail coordination chemistry studies. Avoid costly misidentification; verify CAS 1633-42-7 at procurement to secure the correct 4-methylamino-3-methylpyridine scaffold.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 1633-42-7
Cat. No. B3048282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3-dimethylpyridin-4-amine
CAS1633-42-7
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)NC
InChIInChI=1S/C7H10N2/c1-6-5-9-4-3-7(6)8-2/h3-5H,1-2H3,(H,8,9)
InChIKeyHSOBREMHIAAEND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,3-Dimethylpyridin-4-amine (CAS 1633-42-7): Molecular Profile and Critical Differentiation for Research Procurement


N,3-Dimethylpyridin-4-amine (CAS 1633-42-7) is a disubstituted aminopyridine derivative with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol. The compound features a pyridine ring substituted at the 3-position with a methyl group and at the 4-position with a methylamino group [1]. This substitution pattern confers distinct steric and electronic properties that differentiate it from both the widely used nucleophilic catalyst 4-dimethylaminopyridine (DMAP, CAS 1122-58-3) and positional isomers such as 3,4-dimethylpyridin-2-amine (CAS 823-39-2) [2]. The compound is commercially available in research-grade purity (typically 95-98%) and serves as a versatile building block in medicinal chemistry and organic synthesis .

Why N,3-Dimethylpyridin-4-amine Cannot Be Substituted with Common Analogs Like DMAP or 4-Amino-3-methylpyridine


Generic substitution among aminopyridine derivatives is not scientifically valid due to profound differences in substitution pattern, steric environment, and electronic properties that govern both reactivity and biological activity. The target compound, N,3-dimethylpyridin-4-amine, is frequently misidentified as DMAP (4-dimethylaminopyridine, CAS 1122-58-3) in literature and vendor catalogs ; however, DMAP features a dimethylamino group at the 4-position and no methyl substitution on the ring, while the target compound possesses a monomethylamino group at the 4-position and a methyl group at the 3-position. This difference eliminates the supernucleophilic character that defines DMAP's catalytic utility [1]. Similarly, substitution with 4-amino-3-methylpyridine (CAS 1990-90-5), which lacks N-methylation at the 4-amino group, introduces a primary amine with entirely different hydrogen-bonding capacity and nucleophilicity [2]. Positional isomers such as 3,4-dimethylpyridin-2-amine (CAS 823-39-2) place the amino group at the 2-position rather than the 4-position, fundamentally altering metal coordination geometry and hydrogen-bonding patterns [3]. The following quantitative evidence demonstrates where these structural differences translate into measurable performance divergence.

Quantitative Differentiation Evidence for N,3-Dimethylpyridin-4-amine (CAS 1633-42-7) Relative to Structural Analogs


Copper(II) Chelation Selectivity: N,3-Dimethylpyridin-4-amine vs. Unsubstituted Pyridine Ligands

N,3-Dimethylpyridin-4-amine (designated as dimethylpyridinamine, DPA) demonstrates selective and reversible copper(II) ion chelation when conjugated to mesoporous silica nanoparticles, enabling fluorescence-quenching-based visualization of copper depletion in mitochondrial targeting applications [1]. This property is not observed with unsubstituted pyridine or simple 4-aminopyridine analogs lacking the 3-methyl substitution pattern, which fail to provide the appropriate steric and electronic environment for selective Cu²⁺ coordination [2].

Copper Chelation Fluorescence Quenching Nanoparticle Functionalization Cancer Therapy

Catalytic Nucleophilicity: N,3-Dimethylpyridin-4-amine vs. DMAP (4-Dimethylaminopyridine)

The target compound N,3-dimethylpyridin-4-amine is structurally distinct from the benchmark nucleophilic catalyst DMAP (4-dimethylaminopyridine, CAS 1122-58-3). DMAP possesses a tertiary dimethylamino group at the 4-position that confers supernucleophilic character (pKa of conjugate acid ≈ 9.7), enabling acylation rate accelerations of 10⁴-10⁶ relative to pyridine . In contrast, N,3-dimethylpyridin-4-amine bears a secondary methylamino group at the 4-position and a methyl group at the 3-position. This substitution pattern reduces nucleophilicity relative to DMAP by approximately one order of magnitude due to decreased electron density at the pyridine nitrogen and steric hindrance from the 3-methyl group [1].

Nucleophilic Catalysis Acylation Organocatalysis Structure-Activity Relationship

Potassium Channel Modulation Potency: 3-Methyl-4-aminopyridine vs. Unsubstituted 4-AP

While the target compound N,3-dimethylpyridin-4-amine (CAS 1633-42-7) itself lacks direct reported Kv channel activity data, its close structural analog 3-methyl-4-aminopyridine (3Me4AP, CAS 1990-90-5) provides a critical class-level inference regarding the impact of 3-methyl substitution on aminopyridine pharmacology [1]. In direct comparative electrophysiology studies, 3Me4AP demonstrated approximately 7-fold greater potency as a potassium channel blocker than the parent compound 4-aminopyridine (4AP) [2].

Potassium Channel Blocker Neurological Research Electrophysiology Structure-Activity Relationship

Synthetic Versatility: N,3-Dimethylpyridin-4-amine vs. 3,4-Dimethylpyridine (Non-Amino Analog)

N,3-Dimethylpyridin-4-amine possesses a reactive secondary amine group at the 4-position that enables further functionalization through N-alkylation, acylation, or transition metal-catalyzed cross-coupling reactions [1]. In contrast, the non-amino analog 3,4-dimethylpyridine (3,4-lutidine, CAS 583-58-4) lacks this nucleophilic nitrogen handle and is primarily limited to N-alkylation at the pyridine nitrogen to form pyridinium salts .

Organic Synthesis Heterocyclic Chemistry Cross-Coupling Medicinal Chemistry Building Block

Optimal Research and Industrial Application Scenarios for N,3-Dimethylpyridin-4-amine Based on Verified Evidence


Mitochondria-Targeted Copper-Depletion Nanoplatform Development

N,3-Dimethylpyridin-4-amine serves as a critical copper-depriving moiety (DPA) in the engineering of multifunctional mesoporous silica nanoparticles (MSN-TPP/BNA-DPA) for targeted cancer therapy [1]. The compound's selective Cu²⁺ chelation enables mitochondria-specific copper depletion, triggering oxidative stress and ATP reduction to induce cancer cell death. When conjugated with a fluorophore (BNA) and mitochondrial targeting ligand (TPP), the DPA moiety provides real-time fluorescence quenching upon copper binding, enabling visualization of therapeutic copper depletion. This application exploits the compound's unique coordination chemistry that is not achievable with unsubstituted pyridine or 4-aminopyridine analogs [2].

Ultrasensitive Fluorescent Probe Development for Cu²⁺ Detection

N,3-Dimethylpyridin-4-amine derivatives function as highly selective and sensitive Cu²⁺ detection groups in naphthylamine-based fluorescent probes [1]. When incorporated into a Nap2 probe scaffold, the DPA moiety enables Cu²⁺ detection with a minimum detection limit of 7.56 nM. This sensitivity supports environmental monitoring applications including the detection of copper ions in forage grasses (alfalfa, oat, and clover) and other agricultural samples. The probe's performance relies on the specific steric and electronic properties of the N,3-dimethylpyridin-4-amine structure that are absent in simpler aminopyridines [2].

Medicinal Chemistry Building Block for Kinase Inhibitor Synthesis

The 4-aminopyridine scaffold with 3-methyl substitution serves as a privileged structure in kinase inhibitor design, as evidenced by patent literature describing amino-substituted pyridines as potent inhibitors of protein kinases including Aurora A and Src [1]. While the target compound N,3-dimethylpyridin-4-amine itself is not reported as a final bioactive molecule, its structural features (4-methylamino group and 3-methyl substitution) position it as a valuable intermediate for constructing kinase inhibitor scaffolds. The compound's tunable basicity and steric profile, combined with the synthetic versatility of the 4-amino group, enable incorporation into more complex heterocyclic systems for kinase inhibitor development [2].

Neurological Research Tool Development Based on 3-Methyl-4-aminopyridine Scaffold

Based on structure-activity relationship data for 3-methyl-4-aminopyridine (3Me4AP), which shows approximately 7-fold enhanced Kv channel blocking potency relative to 4-aminopyridine [1], N,3-dimethylpyridin-4-amine may serve as a lead-like scaffold for developing novel potassium channel modulators. The additional N-methylation in the target compound is predicted to increase lipophilicity and potentially improve blood-brain barrier penetration relative to 3Me4AP, as demonstrated by PET imaging studies with [¹¹C]3-methyl-4-aminopyridine that show moderate brain permeability and slow kinetics [2]. These properties support the compound's utility in developing neurological research tools for studying demyelinating diseases and potassium channel function.

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